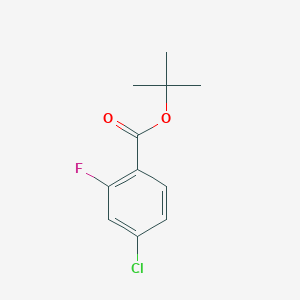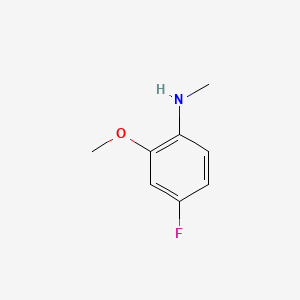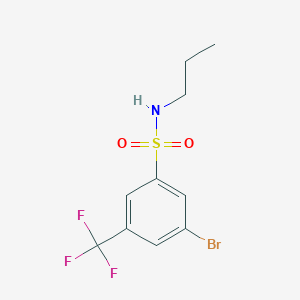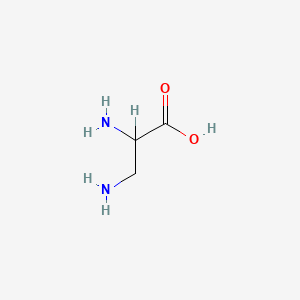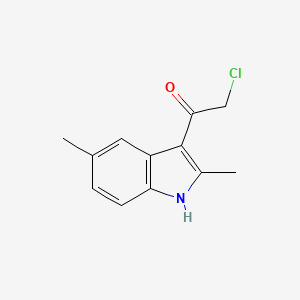
2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone” is a chemical compound with the molecular formula C12H12ClNO. It has a molecular weight of 221.69 . This compound is used in biochemical research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12ClNO/c1-7-3-4-10-9(5-7)12(8(2)14-10)11(15)6-13/h3-5,14H,6H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 221.69 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications
Chemical Synthesis and Modification
Formation of Dihydroindolo[1,2-c]quinazoline Derivatives : The compound participates in reactions to form derivatives like 14,14-dimethyl-14,14a-dihydrobenzo[f]indolo[1,2-c]-quinazoline, which are products of dehydrative cyclization in chemical synthesis (Harano et al., 2007).
Antibacterial and Antifungal Derivatives Synthesis : It's used in the synthesis of indole derivatives exhibiting significant antimicrobial activity. These derivatives have shown activity against pathogens like Aspergillus niger and Candida albicans (Anonymous, 2020).
Anti-Inflammatory Agents Synthesis : Used in preparing derivatives for evaluating anti-inflammatory activities. These are tested on animal models like wistar albino rats for their efficacy against inflammation (Rehman, Saini & Kumar, 2022).
Chemical Reactions and Properties
Condensation Reactions : It's involved in condensation reactions leading to the creation of heterocycles like isoflavones, isoxazoles, pyrazoles, and aminopyrimidines. These products have diverse applications in chemical research (Moskvina, Shilin & Khilya, 2015).
Synthesis of Novel Indole-Based Oxadiazoles : It's a precursor in synthesizing oxadiazoles with potential antibacterial and antifungal activities. These derivatives are important in the development of new antimicrobial agents (Nagarapu & Pingili, 2014).
Synthesis of Bisindole Derivatives : Involved in the synthesis of bisindole derivatives with demonstrated antimicrobial activities. These compounds are significant for their potential in treating bacterial and fungal infections (Gadaginamath & Shyadligeri, 2000).
Creation of Novel Hybrid Compounds : Utilized in the development of hybrid compounds between indolo[b]tetrahydrofuran and imidazolium salts, showing cytotoxic activity against human tumor cell lines (Zhengfen et al., 2017).
Synthesis of Biotransformed Products : Involved in biotransformations leading to the creation of chiral intermediates for pharmaceutical applications, like the synthesis of antifungal agents (Miao, Liu, He & Wang, 2019).
Medical and Pharmaceutical Research
- Cancer Detection and Optical Imaging : A derivative of this compound was used to develop a water-soluble near-infrared dye for cancer detection through optical imaging, demonstrating its potential in medical diagnostics and molecular-based beacon development (Pham, Medarova & Moore, 2005).
Future Directions
Indole derivatives, including “2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone”, have a wide range of potential applications in medicinal chemistry and drug development . Future research could focus on exploring these applications further, as well as developing more efficient synthesis methods for these compounds .
properties
IUPAC Name |
2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-7-3-4-10-9(5-7)12(8(2)14-10)11(15)6-13/h3-5,14H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBYAQDNSRYUBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2C(=O)CCl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1346464.png)
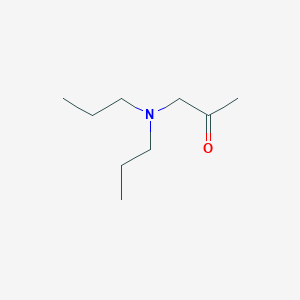
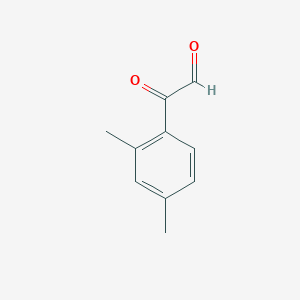

![ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B1346472.png)


